

# potential off-target binding of GSK4028 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSK4028  |           |
| Cat. No.:            | B2980303 | Get Quote |

# **Technical Support Center: GSK4028**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **GSK4028**. The information is tailored for scientists and drug development professionals to address potential issues, particularly concerning off-target binding at high concentrations.

# Frequently Asked Questions (FAQs)

Q1: What is GSK4028 and what is its primary intended use?

A1: **GSK4028** is the enantiomeric negative control for GSK4027, which is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General control nonderepressible 5 (GCN5, also known as KAT2A). **GSK4028** is designed to be inactive against PCAF and GCN5, making it an ideal control for incell and in-vivo experiments to distinguish on-target effects of GSK4027 from non-specific or off-target effects.

Q2: What is the on-target potency of **GSK4028** compared to its active enantiomer, GSK4027?

A2: **GSK4028** has significantly lower potency for the PCAF/GCN5 bromodomains compared to GSK4027. This differential potency is the basis for its use as a negative control. The table below summarizes the binding affinities.



Q3: Is GSK4028 completely inactive against all bromodomains?

A3: While **GSK4028** is largely inactive against most bromodomains, especially when used at concentrations where GSK4027 is active, it can exhibit some weak binding to other bromodomains at high concentrations. Notably, some weak inhibition of BRD4 BD1 and BRD9 has been observed.[1] Researchers should be mindful of this potential for off-target binding when using **GSK4028** at high concentrations.

Q4: What are the known off-target binding sites for the active probe, GSK4027, and what does this imply for **GSK4028**?

A4: The active probe, GSK4027, has been profiled extensively and shows high selectivity for PCAF/GCN5 over other bromodomains. It is over 18,000-fold selective against the BET family of bromodomains and over 70-fold selective against other bromodomains such as BRPF3, BRD1, FALZ, and BRPF1.[2][3][4] In a broader screen against 53 biochemical and phenotypic assays, GSK4027 showed no significant off-target binding below 3  $\mu$ M.[3][5] Given that **GSK4028** is the inactive enantiomer, it is expected to have an even lower propensity for off-target binding at concentrations typically used for in vitro and in vivo studies.

## **Troubleshooting Guide**

Issue: I am observing a phenotype with **GSK4028** at high concentrations. Is this an off-target effect?

Potential Cause and Troubleshooting Steps:

- Concentration-dependent Off-Target Binding: At high concentrations, GSK4028 may bind to other proteins, leading to an observable phenotype. As noted, weak binding to BRD4 BD1 and BRD9 has been reported.[1]
  - Recommendation: Perform a dose-response experiment with both GSK4027 and GSK4028. An on-target effect of GSK4027 should occur at a much lower concentration than any effect observed with GSK4028. If the phenotype with GSK4028 only manifests at high micromolar concentrations, it is likely an off-target effect.
- Compound Purity and Stability: Impurities in the compound batch or degradation of the compound could lead to unexpected activity.



- Recommendation: Verify the purity of your GSK4028 batch using analytical techniques like HPLC/MS. Ensure proper storage conditions as recommended by the supplier to prevent degradation.
- Experimental Artifacts: The observed phenotype might not be due to a specific molecular interaction but rather a non-specific effect on the cells or assay components.
  - Recommendation: Include additional negative controls, such as a vehicle-only control and an unrelated inactive compound, to rule out experimental artifacts. Perform cell viability assays to ensure the observed phenotype is not due to general cytotoxicity at high compound concentrations.

#### **Data Presentation**

Table 1: On-Target and Off-Target Binding Profile of GSK4027 and GSK4028



| Target<br>Bromodomain | GSK4027<br>(Active Probe)        | GSK4028<br>(Negative<br>Control) | Selectivity<br>(GSK4027)               | Assay Type                      |
|-----------------------|----------------------------------|----------------------------------|----------------------------------------|---------------------------------|
| PCAF (KAT2B)          | pKi = 8.9 (Ki =<br>1.4 nM)[3][6] | pIC50 = 4.9[1]                   | -                                      | BROMOscan /<br>TR-FRET[1][3][6] |
| GCN5 (KAT2A)          | pKi = 8.9 (Ki =<br>1.4 nM)[3][6] | Not reported                     | -                                      | BROMOscan[3]                    |
| BRD4 BD1              | pIC50 < 4.3                      | pIC50 < 4.3[1]                   | >18,000-fold vs<br>PCAF/GCN5[2]<br>[4] | TR-FRET[1]                      |
| BRD9                  | pIC50 = 5.1                      | pIC50 = 4.5[1]                   | -                                      | TR-FRET[1]                      |
| BRPF3                 | Ki = 100 nM[3]                   | Not reported                     | >70-fold vs<br>PCAF/GCN5[3]            | BROMOscan[3]                    |
| BRD1                  | Ki = 110 nM[3]                   | Not reported                     | >70-fold vs<br>PCAF/GCN5[3]            | BROMOscan[3]                    |
| FALZ                  | Ki = 130 nM[3]                   | Not reported                     | >70-fold vs<br>PCAF/GCN5[3]            | BROMOscan[3]                    |
| BRPF1                 | Ki = 140 nM[3]                   | Not reported                     | >70-fold vs<br>PCAF/GCN5[3]            | BROMOscan[3]                    |

# **Experimental Protocols**

1. BROMOscan® Competition Binding Assay (DiscoverX)

This assay is used to determine the binding affinity (Kd) of a test compound to a panel of bromodomains.

- Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag.
- Methodology:



- Bromodomains are tagged with a unique DNA identifier.
- An immobilized ligand is prepared on a solid support.
- The DNA-tagged bromodomain, the test compound, and the immobilized ligand are incubated together.
- Unbound components are washed away.
- The amount of bound bromodomain is quantified by qPCR of the DNA tag.
- The dissociation constant (Kd) is calculated from a dose-response curve of the test compound.
- 2. NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a compound to a target protein within living cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the same bromodomain (acceptor). A test compound that binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal.
- Methodology:
  - Cells are transfected with a plasmid expressing the NanoLuc®-bromodomain fusion protein.
  - The transfected cells are plated in a multi-well plate.
  - A fluorescent NanoBRET™ tracer is added to the cells.
  - The test compound (e.g., GSK4028) is added at various concentrations.
  - The NanoBRET™ Nano-Glo® substrate is added to initiate the luminescent reaction.
  - The donor (460 nm) and acceptor (618 nm) emission signals are measured.



- The IC50 value is determined from the dose-dependent decrease in the BRET ratio.
- 3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a biochemical assay to measure the binding of a compound to a purified bromodomain.

- Principle: FRET occurs between a terbium-labeled anti-tag antibody bound to a tagged bromodomain (donor) and a fluorescently labeled ligand (acceptor) that binds to the bromodomain. A test compound that competes with the fluorescent ligand for binding will disrupt FRET.
- Methodology:
  - A purified, tagged (e.g., His-tagged) bromodomain is incubated with a terbium-labeled anti-tag antibody.
  - A fluorescently labeled ligand that binds to the bromodomain is added.
  - The test compound is added at various concentrations.
  - After incubation, the fluorescence is measured at two wavelengths (one for the donor and one for the acceptor) with a time delay to reduce background fluorescence.
  - The IC50 value is calculated from the dose-dependent decrease in the FRET signal.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Posttranslational regulation of the GCN5 and PCAF acetyltransferases | PLOS Genetics [journals.plos.org]



- 2. mdpi.com [mdpi.com]
- 3. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 | EMBO Reports [link.springer.com]
- 4. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex functions of Gcn5 and Pcaf in development and disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target binding of GSK4028 at high concentrations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2980303#potential-off-target-binding-of-gsk4028-at-high-concentrations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com